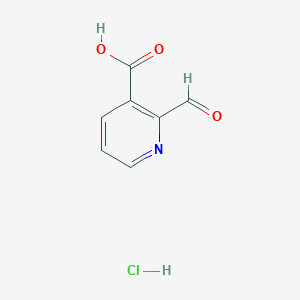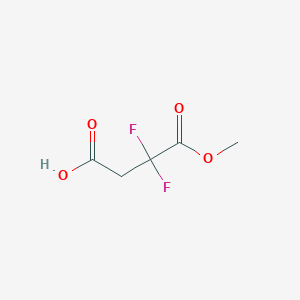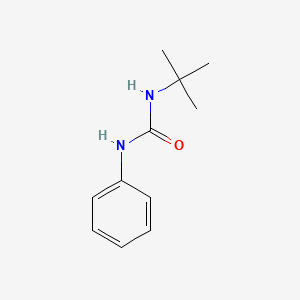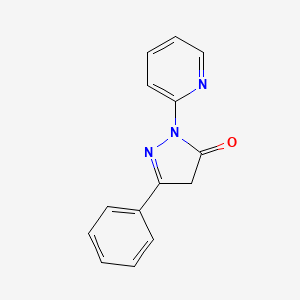
3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol, also known as 4-Fluoro-3-(2-fluoro-4-hydroxyphenyl)phenol or 4-Fluoro-3-hydroxy-2-fluorophenol, is a phenolic compound with a unique chemical structure. It has been studied for its potential medical applications and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
3-Fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol has been studied for its potential medical applications. It has been found to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. In addition, it has been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Furthermore, it has been found to have anti-cancer and anti-tumor activities, as well as anti-diabetic and anti-obesity effects.
Mechanism of Action
The mechanism of action of 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol is not fully understood. However, it is believed to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) and preventing the formation of harmful compounds. In addition, it is believed to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Furthermore, it is believed to act as an anti-cancer and anti-tumor agent by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
3-Fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol has been found to have a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, anti-diabetic, and anti-obesity effects. In addition, it has been found to possess anti-cancer and anti-tumor activities. Furthermore, it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Advantages and Limitations for Lab Experiments
The synthesis of 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol is relatively simple and can be carried out in a variety of solvents. In addition, the reaction yields the desired compound in high yields with minimal side products. However, the reaction is sensitive to temperature and can produce side products if not carried out properly. Furthermore, the compound is unstable in the presence of light and air and must be stored in a cool, dark place.
Future Directions
There are several potential future directions for 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol. These include further investigation into its potential medical applications, such as its anti-inflammatory, antioxidant, anti-diabetic, and anti-obesity effects. In addition, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods. Furthermore, further research is needed to explore its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Finally, further research is needed to explore its potential as an anti-cancer and anti-tumor agent.
Synthesis Methods
The synthesis of 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol has been studied and reported in several papers. The most common synthesis method is the direct fluorination of 3-hydroxy-2-fluorophenol. This method has been reported to yield the desired compound in high yields with minimal side products. In addition, the reaction can be carried out in a variety of solvents, such as acetonitrile, toluene, and chloroform. The reaction is generally conducted at a temperature of 80-100 °C for 2-4 hours.
properties
IUPAC Name |
3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEHRNBOHHBRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Difluoro-biphenyl-4,4'-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate](/img/structure/B6603313.png)
![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)


![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)

![1-[5-(3-hydroxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B6603366.png)



![tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B6603392.png)
![4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid](/img/structure/B6603402.png)

